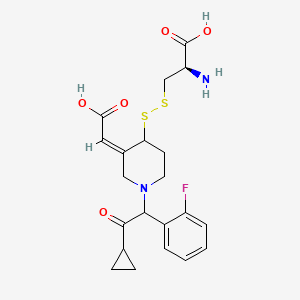

R-119251 (Prasugrel Metabolite)(Mixture of Diastereoisomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

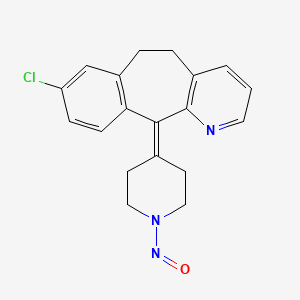

R-119251 is a metabolite of Prasugrel . Prasugrel is a platelet inhibitor used to prevent the formation of blood clots . It is intended for pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of R-119251 is C21H25FN2O5S2 . Its molecular weight is 474.52 g/mol . The structure of R-119251 is not available in the search results .Physical And Chemical Properties Analysis

R-119251 has a molecular weight of 474.52 g/mol . Its solubility and stability refer to the Certificate of Analysis (COA) .科学的研究の応用

Stereoselective Pharmacological Activity

The active metabolite R-138727 consists of four stereoisomers, demonstrating stereoselective inhibition of platelet aggregation. Studies have shown that the (R, S)-isomer of R-138727 is the most potent in inhibiting ADP-induced platelet aggregation, highlighting the significance of the stereoselectivity in its antiplatelet effects (Hasegawa et al., 2005). This stereoselectivity is critical for the compound's pharmacological efficacy and has implications for the development of antiplatelet therapies.

Biotransformation and Pharmacokinetics

Prasugrel is metabolized to its active thiol-containing metabolite, R-138727, through a two-step process involving initial hydrolysis to a thiolactone intermediate (R-95913) followed by oxidative transformation by cytochromes P450. The efficiency of this metabolic pathway facilitates the rapid onset of prasugrel's antiplatelet action. Further investigations into the metabolism of prasugrel have identified the involvement of various cytochrome P450 isoforms and other enzymes in the bioactivation process, providing insight into the drug's pharmacokinetics and the potential for drug-drug interactions (Hagihara et al., 2010).

Pharmacodynamic Modeling

Quantitative prediction models have been developed to estimate the exposure of patients to the active metabolite of prasugrel, using concentrations of downstream metabolites. These models facilitate the understanding of prasugrel's pharmacodynamics and support personalized dosing strategies to optimize therapeutic outcomes (Ernest et al., 2009).

特性

IUPAC Name |

(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O5S2/c22-15-4-2-1-3-14(15)19(20(27)12-5-6-12)24-8-7-17(13(10-24)9-18(25)26)31-30-11-16(23)21(28)29/h1-4,9,12,16-17,19H,5-8,10-11,23H2,(H,25,26)(H,28,29)/b13-9-/t16-,17?,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPOCARAOGXMMH-DGVXAMKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)SSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)SSC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

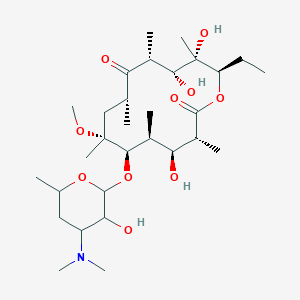

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

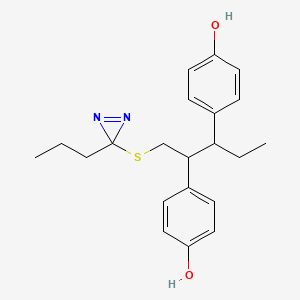

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

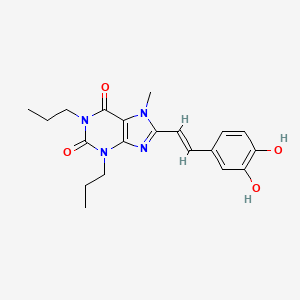

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)